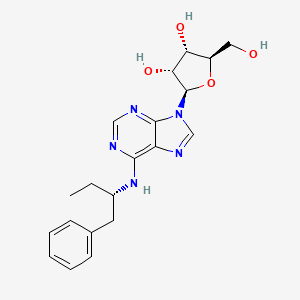
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes a purine base linked to a tetrahydrofuran ring. The presence of multiple chiral centers adds to its complexity and potential for diverse biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the tetrahydrofuran ring. Key steps include:
Formation of the Purine Base: This involves the condensation of appropriate precursors under controlled conditions.
Attachment of the Tetrahydrofuran Ring: This step requires precise control of reaction conditions to ensure the correct stereochemistry.
Introduction of the Hydroxymethyl Group: This is achieved through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The purine base can undergo reduction reactions to form dihydropurine derivatives.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further explored for their biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is studied for its potential as a biochemical probe. Its interactions with enzymes and nucleic acids are of particular interest.
Medicine
The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its complex structure and reactivity make it valuable for the synthesis of high-value products.
Wirkmechanismus
The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a comparable structure.
Remdesivir: An antiviral drug with a related purine base structure.
Uniqueness
What sets (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol apart is its unique combination of a purine base with a tetrahydrofuran ring and multiple chiral centers. This unique structure contributes to its diverse reactivity and potential for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C20H25N5O4 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2S)-1-phenylbutan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C20H25N5O4/c1-2-13(8-12-6-4-3-5-7-12)24-18-15-19(22-10-21-18)25(11-23-15)20-17(28)16(27)14(9-26)29-20/h3-7,10-11,13-14,16-17,20,26-28H,2,8-9H2,1H3,(H,21,22,24)/t13-,14+,16+,17+,20+/m0/s1 |
InChI-Schlüssel |
OGPPRPGRUWQUOU-SWQDORGXSA-N |
Isomerische SMILES |
CC[C@@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Kanonische SMILES |
CCC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


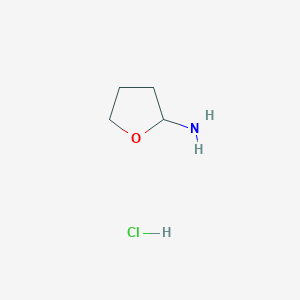
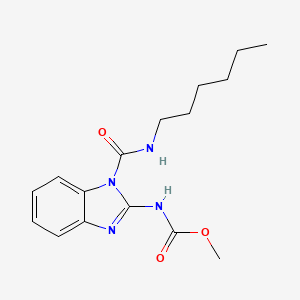
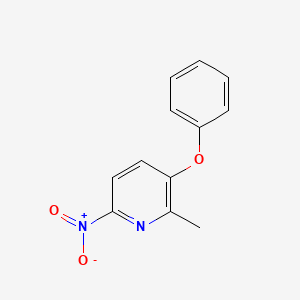
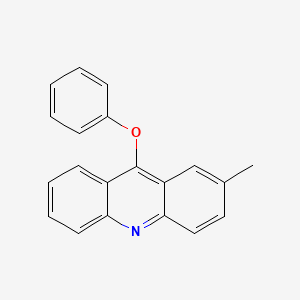

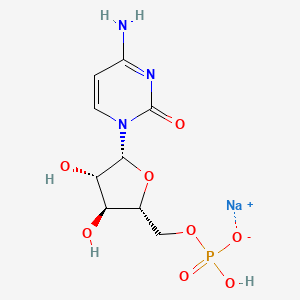

![N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine](/img/structure/B12928058.png)
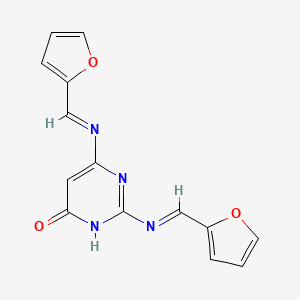
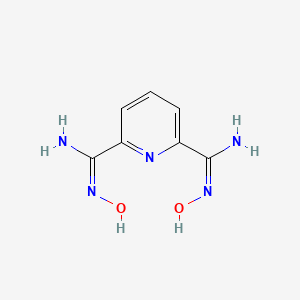
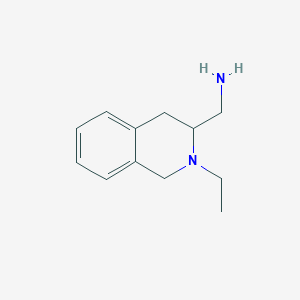
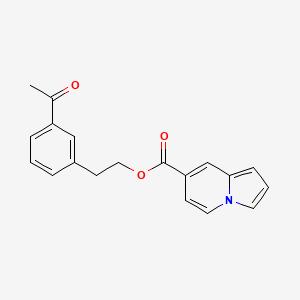
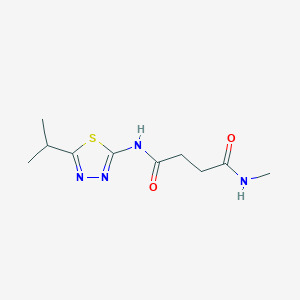
![5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12928084.png)
